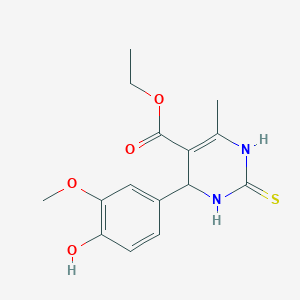
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a paper describes the use of naturally abundant vanillin as a starting material for synthesizing a biologically important chemical structure 3,4-dihydropyrimidinone . The reaction was undertaken in one step following a multi-component reaction (MCR). After purification under flash column chromatography in ethyl acetate-hexane, a white solid of 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was obtained in 67% yield .Molecular Structure Analysis
The molecular structure of related compounds such as Ethyl 4-hydroxy-3-methoxyphenylacetate and Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate have been analyzed. These compounds have a molecular formula of C11H14O4 and C12H16O4 respectively . The 3D structure of these compounds can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Ethyl 4-hydroxy-3-methoxyphenylacetate and Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate have been analyzed. These compounds have a molecular formula of C11H14O4 and C12H16O4 respectively .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural characterization of novel 5-methyl-4-thiopyrimidine derivatives, including ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and its derivatives, have been extensively studied. These compounds were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material, leading to variations in the substituent at the 5-position of the pyrimidine ring. Their molecular structures were determined using single-crystal X-ray diffraction, showcasing different hydrogen-bond interactions and one-dimensional chain formations through intermolecular interactions (Stolarczyk et al., 2018).
Cytotoxic Activity
The cytotoxic activities of these derivatives were evaluated against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. The presence of hydroxymethyl and methyl groups in these compounds provided insights into their structures and behaviors, revealing weak activity against HeLa and K563 cell lines and non-toxic effects against CFPAC and HUVEC (Stolarczyk et al., 2018).
Supramolecular Aggregation
Studies on polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives, revealed nearly planar structures stabilized by various intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π. These interactions contribute to the stability of the crystal packing, highlighting the importance of these compounds in understanding the structural basis for their potential applications (Suresh et al., 2007).
Nonlinear Optical Properties
The nonlinear optical organic crystal of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate was investigated for its structure and optical properties. Grown by the slow evaporation technique, its structure was confirmed by X-ray diffraction, and its nonlinear optical response was evaluated, showing promise for applications in optical materials (Dhandapani et al., 2017).
Antimicrobial Activity
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, including ethyl-6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates, demonstrated their synthesis and antimicrobial activity against various bacteria and fungi. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Sarvaiya et al., 2019).
作用機序
Target of Action
The primary target of gp120-IN-1, also known as “ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate” or “ETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYL-1,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE” or “Oprea1_375453”, is the gp120 protein of the Human Immunodeficiency Virus (HIV)^ . This protein plays a crucial role in the entry of the virus into host cells by binding to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the target cells^ .
Mode of Action
gp120-IN-1 interacts with its target, the gp120 protein, by inhibiting the binding of the monomeric YU2 gp120 to both sCD4 and 17b^ . This interaction blocks the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors, thereby preventing the entry of the virus into the host cells^ .
Biochemical Pathways
The action of gp120-IN-1 affects several biochemical pathways. The gp120 protein is involved in the viral entry process, which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes^ . By inhibiting the binding of gp120 to its receptors, gp120-IN-1 disrupts these pathways and prevents the virus from entering the host cells.
Result of Action
The primary result of the action of gp120-IN-1 is the prevention of HIV entry into host cells. By inhibiting the binding of gp120 to its receptors, gp120-IN-1 prevents the virus from entering the host cells, thereby reducing the infectivity of the virus^ . Additionally, gp120-IN-1 may also induce synaptic pathology followed by neuronal cell death, leading to a decrease in synaptic plasticity^ .
Action Environment
The efficacy and stability of gp120-IN-1 can be influenced by various environmental factors. For instance, system-level differences in the immune response of different brain regions need to be considered when developing treatment for HIV-associated neurocognitive disorder (HAND)^
特性
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-14(19)12-8(2)16-15(22)17-13(12)9-5-6-10(18)11(7-9)20-3/h5-7,13,18H,4H2,1-3H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLULCMFZZNMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of gp120 in HIV-1 infection?
A1: The HIV-1 envelope glycoprotein gp120 is crucial for viral entry into host cells. It mediates the initial attachment to the CD4 receptor on the surface of CD4+ T lymphocytes [, , , ]. This binding triggers conformational changes in gp120, allowing it to interact with a co-receptor, typically CCR5 [, , ]. This interaction leads to the exposure of gp41, the other HIV-1 envelope glycoprotein, which mediates fusion of the viral and cellular membranes, enabling viral entry [, , ].
Q2: How does the conformational flexibility of gp120 contribute to HIV-1's ability to evade the immune system?
A2: gp120 is a highly dynamic protein that exists in various conformational states. This flexibility allows it to evade neutralizing antibodies by masking conserved epitopes in its unliganded state []. The closed conformation of unbound gp120 limits antibody accessibility, while CD4 binding induces an open conformation exposing vulnerable regions [, ]. This constant shifting of exposed epitopes makes it challenging for the immune system to mount an effective antibody response [].
Q3: Can you elaborate on the role of CCR5 in HIV-1 infection and how it interacts with gp120?
A3: CCR5 is a chemokine receptor that acts as a co-receptor for R5-tropic HIV-1 strains, which are prevalent during the early stages of infection [, ]. Following gp120 binding to CD4, gp120 undergoes conformational changes that expose its co-receptor binding site, allowing it to engage with CCR5 [, , ]. This interaction is crucial for viral entry, as it triggers the final steps of membrane fusion mediated by gp41 [].
Q4: How does HIV-1 exploit the conformational heterogeneity of CCR5 to escape chemokine inhibition?
A4: Research shows that gp120 does not discriminate between different CCR5 conformations while chemokines bind with varying affinities []. HIV-1 takes advantage of this by preferentially targeting CCR5 conformations that have lower affinity for chemokines, effectively evading their inhibitory effects and gaining entry into the cell [, ].
Q5: What are the challenges in developing an effective HIV-1 vaccine targeting gp120?
A5: The high genetic diversity of HIV-1 poses a significant challenge for vaccine development, as gp120 exhibits significant variation across different viral strains [, ]. This diversity results in a wide range of viral phenotypes and impacts sensitivity to antibody neutralization [, , ]. The modest efficacy observed in the RV144 Thai trial, which utilized a gp120-based vaccine, highlights the difficulty in eliciting broadly neutralizing antibodies against diverse HIV-1 strains [, , ].
Q6: What regions of gp120 are being explored as potential targets for HIV-1 vaccines and why?
A6: Several regions of gp120 are being investigated, including:
- V2 loop: The V2 loop has been identified as a potential target due to its interaction with the integrin α4β7, a receptor involved in virus capture and cell entry [].
- V3 loop: The V3 loop is another target, but its accessibility to neutralizing antibodies is hindered after CD4 binding []. Strategies focusing on optimally constrained V3 peptides aim to overcome this challenge [].
- C1/C2 region (Cluster A epitopes): These epitopes are targeted by antibodies capable of mediating antibody-dependent cellular cytotoxicity (ADCC) []. Immunogens like stabilized gp120 Inner Domain (ID2) aim to elicit high titers of these non-neutralizing antibodies that contribute to an effective Fc-effector response [].
Q7: What is the potential of using CD4-mimetic peptides in conjunction with V3-directed antibodies for HIV-1 treatment or prevention?
A7: CD4-mimetic peptides could enhance the efficacy of V3-directed antibodies by binding to gp120 and inducing conformational changes that expose the V3 loop, making it more accessible to these antibodies []. This synergistic approach shows promise for pre-exposure prophylaxis and treatment, particularly in individuals with high titers of V3-directed antibodies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

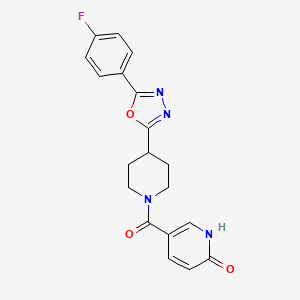
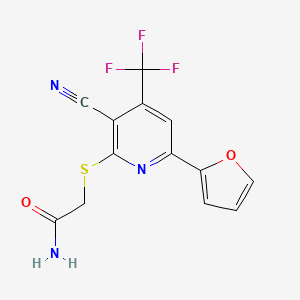
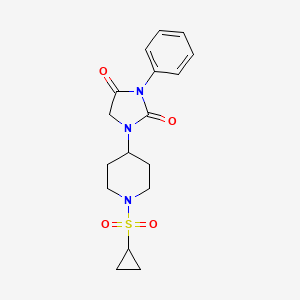
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2768962.png)
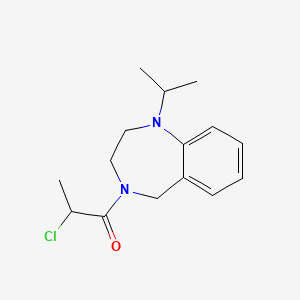
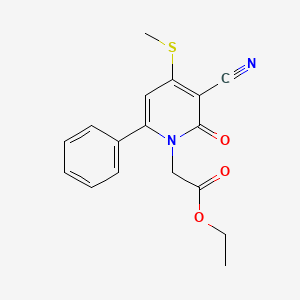
![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2768965.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768966.png)
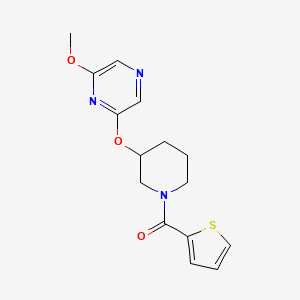
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride](/img/structure/B2768968.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2768970.png)

